IV-23

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

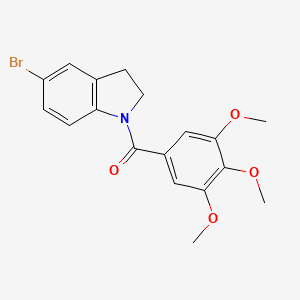

C18H18BrNO4 |

|---|---|

Poids moléculaire |

392.2 g/mol |

Nom IUPAC |

(5-bromo-2,3-dihydroindol-1-yl)-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C18H18BrNO4/c1-22-15-9-12(10-16(23-2)17(15)24-3)18(21)20-7-6-11-8-13(19)4-5-14(11)20/h4-5,8-10H,6-7H2,1-3H3 |

Clé InChI |

WQEJDTDMFXKTOT-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3=C2C=CC(=C3)Br |

Origine du produit |

United States |

Foundational & Exploratory

The Discovery of Interleukin-23: A Paradigm Shift in T-Cell Biology and Autoimmunity

An In-Depth Technical Guide on the Core Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery of Interleukin-23 (IL-23), a pivotal moment in immunology that reshaped the understanding of T-cell differentiation and the pathogenesis of autoimmune diseases. We delve into the historical context that set the stage for this discovery, detail the key experimental protocols that led to the identification and characterization of IL-23, and present the seminal data that defined its unique biological functions. This guide is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the foundational science of a cytokine that has become a major therapeutic target.

Historical Context: Beyond the Th1/Th2 Dichotomy

Prior to the year 2000, the prevailing paradigm of T-helper (Th) cell differentiation centered on a binary model of Th1 and Th2 cells. This model proposed that CD4+ Th cells diverge into two main subsets: interferon-gamma (IFN-γ)-producing Th1 cells, responsible for cellular immunity against intracellular pathogens, and Interleukin-4 (IL-4)-producing Th2 cells, which orchestrate humoral immunity against extracellular parasites.[1][2][3] This Th1/Th2 hypothesis, however, did not fully explain the complexities of certain autoimmune and inflammatory responses, particularly those characterized by significant neutrophil recruitment and tissue injury.[1][3]

A key player in this paradigm was Interleukin-12 (IL-12), a heterodimeric cytokine composed of p35 and p40 subunits, which was known to be a potent inducer of Th1 differentiation and IFN-γ production. Much of the understanding of Th1-mediated autoimmunity was based on studies using mice deficient in the p40 subunit or treated with p40-neutralizing antibodies. However, inconsistencies arose when mice lacking components of the Th1-IFN-γ pathway, such as those deficient in IFN-γ, its receptor, or the IL-12p35 subunit, remained highly susceptible to autoimmune inflammation. This suggested that another factor, which utilized the p40 subunit, was at play.

The Discovery of IL-23: A Novel Heterodimeric Cytokine

In 2000, a research group led by Birgit Oppmann at the DNAX Research Institute made a landmark discovery that would fill this gap in understanding. Their work, published in Immunity, identified a novel cytokine, which they named Interleukin-23.[1][2][4]

Identification of the p19 Subunit

The discovery of IL-23 began with a computational screen of genomic databases to identify novel sequences with distant relation to the IL-12 family of cytokines. This in silico approach identified a sequence encoding a novel protein, termed p19, which showed some homology to the p35 subunit of IL-12.[1][2][4]

The p19/p40 Heterodimer: The Birth of IL-23

Initial experiments revealed that the p19 subunit alone had no biological activity. However, the researchers hypothesized that, similar to p35, p19 might associate with the p40 subunit to form a functional cytokine. This was confirmed through co-expression studies, which demonstrated that p19 and p40 associate to form a stable, biologically active heterodimer: IL-23.[1][2][4] It was found that activated dendritic cells could secrete this novel cytokine.[1][2][4]

Experimental Protocols for the Discovery and Characterization of IL-23

The following sections detail the key experimental methodologies employed in the initial discovery and characterization of IL-23.

Cloning and Expression of the p19 Subunit and IL-23 Heterodimer

-

Cloning of p19: The full-length cDNA for the human p19 subunit was cloned from a library of activated human T-cells using polymerase chain reaction (PCR) with primers designed based on the sequence identified in the computational screen.

-

Expression and Purification of Recombinant IL-23: To produce the bioactive IL-23 heterodimer, mammalian cells (such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells) were co-transfected with expression vectors encoding both the human p19 and p40 subunits.[5] The secreted heterodimeric IL-23 was then purified from the cell culture supernatant using affinity chromatography, often utilizing a tag (e.g., His-tag) incorporated into one of the subunits.[5]

Functional Assays

To assess the biological activity of the newly discovered cytokine, T-cell proliferation assays were performed.

-

Cell Isolation: Mouse memory (CD4+CD45Rblow) and naive (CD4+CD45Rbhigh) T cells were isolated from the spleens of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). Human peripheral blood mononuclear cells (PBMCs) were isolated by Ficoll-Hypaque density gradient centrifugation, from which CD45RO+ (memory) and CD45RA+ (naive) T cells were further purified.

-

Stimulation: Purified T-cell populations were cultured in 96-well plates and stimulated with various concentrations of recombinant human IL-23 or IL-12.

-

Proliferation Measurement: T-cell proliferation was measured by the incorporation of 3H-thymidine. After a defined incubation period, 3H-thymidine was added to the cultures. The cells were then harvested, and the amount of incorporated radioactivity was measured using a scintillation counter, expressed as counts per minute (cpm).

The ability of IL-23 to induce cytokine production was a key aspect of its initial characterization.

-

Cell Culture: Human PHA-activated T-cell blasts or purified memory T cells were cultured in the presence of IL-23 or IL-12.

-

Cytokine Measurement: After 24-48 hours of culture, the supernatants were collected, and the concentration of IFN-γ was measured by enzyme-linked immunosorbent assay (ELISA).

To elucidate the signaling pathway utilized by IL-23, STAT (Signal Transducer and Activator of Transcription) activation was examined.

-

Cell Stimulation: PHA-activated T-cell blasts were stimulated with IL-23 or IL-12 for a short period (e.g., 15-30 minutes).

-

Western Blotting: Following stimulation, whole-cell lysates were prepared and subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins were then transferred to a membrane and probed with antibodies specific for the phosphorylated (activated) forms of various STAT proteins (e.g., phospho-STAT4).

Quantitative Data from Seminal Experiments

The initial studies on IL-23 provided crucial quantitative data that distinguished its function from that of IL-12.

Table 1: Proliferative Response of Mouse T-Cell Subsets to IL-23 and IL-12

| Cytokine | Concentration (ng/mL) | Memory T-Cell Proliferation (cpm) | Naive T-Cell Proliferation (cpm) |

| Control | 0 | 500 | 300 |

| IL-23 | 1 | 15,000 | 400 |

| 10 | 45,000 | 500 | |

| 100 | 80,000 | 600 | |

| IL-12 | 1 | 600 | 1,000 |

| 10 | 800 | 12,000 | |

| 100 | 1,000 | 35,000 |

Data are representative values based on the findings of Oppmann et al. (2000).[1][2][4]

Table 2: IFN-γ Production by Human T-Cells in Response to IL-23 and IL-12

| Cytokine | Concentration (ng/mL) | IFN-γ Production (pg/mL) |

| Control | 0 | <50 |

| IL-23 | 10 | 2,500 |

| IL-12 | 10 | 8,000 |

Data are representative values based on the findings of Oppmann et al. (2000).[1][2][4]

Signaling Pathways and Experimental Workflows

IL-23 Signaling Pathway

IL-23 exerts its effects by binding to a heterodimeric receptor complex composed of the IL-12 receptor β1 (IL-12Rβ1) subunit and a unique IL-23 receptor (IL-23R) subunit.[6] This binding activates the Janus kinases (JAK), specifically JAK2 and Tyrosine kinase 2 (TYK2), which in turn phosphorylate and activate STAT proteins, primarily STAT3 and to a lesser extent STAT4.[7][8][9] Activated STATs then translocate to the nucleus to regulate the transcription of target genes.

Caption: IL-23 Signaling Pathway.

Experimental Workflow for the Discovery of IL-23

The discovery of IL-23 followed a logical progression of experiments, from computational identification to functional characterization.

Caption: Experimental Workflow of IL-23 Discovery.

Conclusion and Future Directions

The discovery of Interleukin-23 fundamentally altered the landscape of immunology. It led to the identification of a new T-helper subset, Th17 cells, which are now recognized as key drivers of many autoimmune diseases, including psoriasis, inflammatory bowel disease, and multiple sclerosis. The distinct biological activities of IL-23, particularly its potent stimulation of memory T-cell proliferation, highlighted it as a critical cytokine in the maintenance and expansion of pathogenic T-cell populations. This foundational research paved the way for the development of highly successful therapeutic agents that specifically target the p19 subunit of IL-23, offering new hope for patients with chronic inflammatory conditions. Further research into the nuances of IL-23 biology and its role in various disease contexts continues to be a vibrant and promising area of investigation.

References

- 1. Novel p19 protein engages IL-12p40 to form a cytokine, IL-23, with biological activities similar as well as distinct from IL-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asu.elsevierpure.com [asu.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Human IL-23 Recombinant Protein | Cell Signaling Technology [cellsignal.com]

- 6. Structural activation of pro-inflammatory human cytokine IL-23 by cognate IL-23 receptor enables recruitment of the shared receptor IL-12Rβ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure and Function of Interleukin-23

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-23 (IL-23) is a heterodimeric cytokine that plays a pivotal role in the inflammatory immune response, particularly in the expansion and maintenance of T helper 17 (Th17) cells.[1][2][3] Composed of two distinct subunits, p19 and p40, IL-23 exerts its effects through a specific cell surface receptor complex, initiating a signaling cascade that is a key target in the development of therapeutics for autoimmune diseases. This guide provides a comprehensive technical overview of the structure of IL-23 and its subunits, quantitative binding data, detailed experimental protocols for its study, and a visualization of its signaling pathway.

IL-23 Structure and Subunits

Interleukin-23 is a member of the IL-12 family of cytokines and is distinguished by its unique heterodimeric structure, which consists of the IL-23-specific p19 subunit and the p40 subunit that it shares with IL-12.[4][5][6][7] The assembly of these two subunits is crucial for the biological activity of the cytokine.

The p19 Subunit

The p19 subunit is a four-helix bundle cytokine, a structural motif characteristic of the IL-6 family.[5][7] This subunit is unique to IL-23 and is essential for its specific biological function.[7][8] The interaction of the p19 subunit with the IL-23 receptor (IL-23R) is a critical determinant of signaling specificity.[8]

The p40 Subunit

The p40 subunit, encoded by the IL12B gene, is shared with IL-12.[4][5] Structurally, the p40 subunit is composed of three fibronectin type-III (FNIII) domains and provides the binding interface for the IL-12Rβ1 receptor chain, which is a shared component of both the IL-12 and IL-23 receptor complexes.[9]

The Heterodimeric Complex

The p19 and p40 subunits are linked by a disulfide bond to form the functional IL-23 heterodimer.[1][10] The crystal structure of human IL-23 reveals an extensive interface between the two subunits.[10][11] This interaction is critical for the proper folding and secretion of the active cytokine.

The IL-23 Receptor Complex

The functional receptor for IL-23 is also a heterodimer, composed of two transmembrane proteins: IL-23R and IL-12Rβ1.[2][5][6]

-

IL-23R: This is the specific receptor component for IL-23 and binds to the p19 subunit.[8] Its extracellular region contains an N-terminal Ig-like domain and two cytokine receptor domains.[12]

-

IL-12Rβ1: This receptor chain is shared with the IL-12 receptor and interacts with the p40 subunit of IL-23.[9]

The formation of a ternary complex between IL-23, IL-23R, and IL-12Rβ1 is the initial step in signal transduction.[13]

Quantitative Data: Binding Affinities and Kinetics

The interaction between IL-23 and its receptor components has been characterized using various biophysical techniques. The following tables summarize key quantitative data.

Table 1: Equilibrium Dissociation Constants (KD) for IL-23 and its Receptor Interactions

| Interacting Molecules | Technique | KD (nM) | Reference |

| Human IL-23 and Human IL-23R (extracellular domain) | Isothermal Titration Calorimetry (ITC) | 44 | [13] |

| Human IL-23 and Human IL-12Rβ1 (extracellular domain) | Isothermal Titration Calorimetry (ITC) | 2000 | [13] |

| TAMRA-tagged IL-23 and NL-IL-23R (full-length, in living cells) | NanoBRET | 222.2 ± 71.1 | [14] |

| TAMRA-tagged IL-23 and NL-IL-12Rβ1 (full-length, in living cells) | NanoBRET | 30.1 ± 5.5 | [14] |

| Unlabeled IL-23 and IL-23R/IL-12Rβ1 complex (in living cells) | NanoBRET Competition Assay | 0.0272 ± 0.012 | [15] |

Table 2: Kinetic Rate Constants (ka, kd) for IL-23 Antibody Interactions

| Antibody | Target | Technique | ka (1/Ms) | kd (1/s) | KD (pM) | Reference |

| Risankizumab | Human scIL-23 | Surface Plasmon Resonance (SPR) | 1.1 x 106 | 2.3 x 10-5 | 21 | [16] |

| Guselkumab | Human scIL-23 | Surface Plasmon Resonance (SPR) | 9.7 x 105 | 3.4 x 10-5 | 35 | [16] |

| Tildrakizumab | Human scIL-23 | Surface Plasmon Resonance (SPR) | 4.9 x 105 | 6.7 x 10-5 | 136 | [16] |

| Ustekinumab | Human scIL-23 | Surface Plasmon Resonance (SPR) | 6.8 x 105 | 7.2 x 10-5 | 106 | [16] |

IL-23 Signaling Pathway

Binding of IL-23 to its receptor complex initiates an intracellular signaling cascade primarily through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.[2][17]

Upon ligand binding, the receptor chains dimerize, bringing the associated JAKs, primarily JAK2 and TYK2, into close proximity, leading to their trans-phosphorylation and activation.[12][17] Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-23R.[17] These phosphorylated sites serve as docking sites for STAT proteins, predominantly STAT3.[17][18] Recruited STAT3 is then phosphorylated by the JAKs, leading to its dimerization, translocation to the nucleus, and subsequent regulation of target gene transcription, including genes for pro-inflammatory cytokines like IL-17.[6][17][18]

References

- 1. promega.com [promega.com]

- 2. researchgate.net [researchgate.net]

- 3. Interleukin-23-induced interleukin-23 receptor subunit expression is mediated by the Janus kinase/signal transducer and activation of transcription pathway in human CD4 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural activation of pro-inflammatory human cytokine IL-23 by cognate IL-23 receptor enables recruitment of the shared receptor IL-12Rβ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. path.ox.ac.uk [path.ox.ac.uk]

- 7. Regulation of the IL-23 and IL-12 balance by Stat3 signaling in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation, crystallization and preliminary X-ray diffraction studies of the glycosylated form of human interleukin-23 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. IL-23 signaling regulation of pro-inflammatory T-cell migration uncovered by phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation, crystallization and preliminary X-ray diffraction studies of the glycosylated form of human interleukin-23 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis for IL-12 and IL-23 shared receptor usage reveals a gateway for shaping actions on T versus NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neutralization of Human Interleukin 23 by Multivalent Nanobodies Explained by the Structure of Cytokine–Nanobody Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biolayer interferometry for measuring the kinetics of protein-protein interactions and nanobody binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Probing the binding of interleukin-23 to individual receptor components and the IL-23 heteromeric receptor complex in living cells using NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]

- 16. zaguan.unizar.es [zaguan.unizar.es]

- 17. Inhibition of Secretion of Interleukin (IL)-12/IL-23 Family Cytokines by 4-Trifluoromethyl-celecoxib Is Coupled to Degradation via the Endoplasmic Reticulum Stress Protein HERP - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Human interleukin-23 receptor antagonists derived from an albumin-binding domain scaffold inhibit IL-23-dependent ex vivo expansion of IL-17-producing T-cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the IL-23 Receptor: Composition, Expression, and Signaling

This technical guide provides a comprehensive overview of the Interleukin-23 (IL-23) receptor, intended for researchers, scientists, and drug development professionals. The document details the receptor's composition, its expression on various immune cells, and the downstream signaling pathways it activates. Quantitative data are summarized in tables for comparative analysis, and detailed methodologies for key experimental procedures are provided.

IL-23 Receptor Composition

The functional receptor for the pro-inflammatory cytokine IL-23 is a heterodimeric complex belonging to the type I cytokine receptor family. It consists of two distinct subunits: Interleukin-23 Receptor (IL-23R) and Interleukin-12 Receptor Beta 1 (IL-12Rβ1).[1] The IL-12Rβ1 subunit is also a component of the receptor for IL-12, another key cytokine in the immune system. The IL-23R subunit, however, is unique to the IL-23 receptor complex and confers specificity for IL-23.[2]

The IL-23 cytokine itself is a heterodimer composed of a p19 subunit (IL-23A) and a p40 subunit (IL-12B). The p19 subunit specifically binds to the IL-23R chain, while the p40 subunit, which is shared with IL-12, interacts with the IL-12Rβ1 chain.[3] This interaction leads to the formation of a stable signaling complex.

| Subunit | Gene | Protein Characteristics | Function in Complex |

| IL-23R | IL23R | Type I transmembrane protein with an N-terminal immunoglobulin (Ig)-like domain, two cytokine receptor domains, and an intracellular domain with tyrosine phosphorylation sites.[1][4] | Confers ligand specificity for the IL-23p19 subunit.[3] |

| IL-12Rβ1 | IL12RB1 | Type I transmembrane protein, shared with the IL-12 receptor. | Binds to the common p40 subunit of IL-23 and IL-12.[3] |

Quantitative Analysis of IL-23 Receptor Binding

The affinity of IL-23 for its receptor components has been characterized using various biophysical techniques. These studies reveal a high-affinity interaction that is dependent on the formation of the heterodimeric receptor complex.

| Ligand | Receptor Component(s) | Method | Dissociation Constant (Kd) | Reference |

| IL-23 | IL-23R (extracellular domain) | Isothermal Titration Calorimetry (ITC) | 44 nM | [5] |

| IL-23 | IL-12Rβ1 (extracellular domain) | Isothermal Titration Calorimetry (ITC) | 2 µM | [5] |

| TAMRA-labeled IL-23 | NL-IL23R (full-length, cell-expressed) | NanoBRET | 222.2 ± 71.1 nM | [6] |

| TAMRA-labeled IL-23 | NL-IL12Rβ1 (full-length, cell-expressed) | NanoBRET | 30.1 ± 5.5 nM | [6] |

| TAMRA-labeled IL-23 | NL-IL23R + IL-12Rβ1 (heteromeric complex) | NanoBRET | 27.0 ± 3.6 pM | [6] |

| Unlabeled IL-23 | NL-IL23R + IL-12Rβ1 (heteromeric complex) | NanoBRET Competition Assay | 31.6 ± 7.7 pM | [7] |

IL-23 Receptor Expression

The expression of the IL-23 receptor is tightly regulated and is predominantly found on specific populations of immune cells, which dictates the cellular targets of IL-23 and its biological effects.

Cellular Expression Profile

The IL-23R is notably expressed on various lymphocyte populations, particularly those involved in type 17 immune responses, as well as on certain myeloid cells.

| Cell Type | Sub-population | Expression Level/Note |

| T Cells | Th17 cells | High expression; IL-23 is crucial for their maintenance and pathogenic function.[2] |

| γδ T cells | Significant IL-23R expression.[2] | |

| Memory T cells | IL-23R mRNA expression is 2.6-fold higher in memory T cells compared to naive T cells.[8] | |

| Naive T cells | Low to negligible expression.[8] | |

| CD8+ T cells (Tc17) | IL-23R can be induced and plays a role in their survival and cytokine production.[9] | |

| Innate Lymphoid Cells (ILCs) | ILC3 | Express RORγt and IL-23R, responding to IL-23 by producing IL-22.[9] |

| Myeloid Cells | Macrophages | IL-23R expression can be induced, and these cells respond to IL-23 with increased pro-inflammatory cytokine secretion.[9] |

| Dendritic Cells (DCs) | Low levels of IL-23R mRNA have been reported.[9] | |

| Monocytes | Low expression.[8] | |

| Natural Killer (NK) Cells | Express IL-23R.[2] | |

| NKT Cells | Express IL-23R.[2] | |

| B Cells | Expression of both receptor chains has been demonstrated in tonsillar and peripheral blood B cells.[9] |

IL-23 Signaling Pathway

Binding of IL-23 to its receptor complex initiates a downstream signaling cascade that is primarily mediated by the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.

Upon ligand binding, the IL-23R and IL-12Rβ1 subunits are brought into close proximity, leading to the activation of the associated JAKs. IL-23R is constitutively associated with JAK2, while IL-12Rβ1 is associated with Tyrosine Kinase 2 (TYK2).[2] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the IL-23R.[10] These phosphorylated tyrosines serve as docking sites for the SH2 domains of STAT proteins, primarily STAT3.[10] Recruited STAT3 is then phosphorylated by the JAKs, leading to its homodimerization, translocation to the nucleus, and subsequent regulation of target gene transcription.[2] This signaling cascade results in the expression of genes characteristic of the Th17 lineage, including IL17A, IL17F, and IL22. Furthermore, IL-23 signaling can create a positive feedback loop by upregulating the expression of its own receptor, IL23R.[11]

Caption: IL-23 signaling cascade via the JAK-STAT pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the IL-23 receptor and its signaling pathway.

Flow Cytometry for IL-23 Receptor Expression Analysis

This protocol describes the detection of IL-23R on the surface of immune cells.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide)

-

Fluorochrome-conjugated anti-human IL-23R antibody

-

Fluorochrome-conjugated isotype control antibody

-

Cell viability dye (e.g., Propidium Iodide or a fixable viability stain)

-

Fc receptor blocking reagent (e.g., Human TruStain FcX™)

-

Peripheral Blood Mononuclear Cells (PBMCs) or other cells of interest

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Counting and Viability: Count the cells and assess viability using a method like Trypan Blue exclusion.

-

Fc Receptor Blocking: Resuspend up to 1 x 10^6 cells in 100 µL of FACS buffer. Add Fc receptor blocking reagent and incubate for 10 minutes at 4°C.

-

Antibody Staining: Add the fluorochrome-conjugated anti-IL-23R antibody or its corresponding isotype control at the predetermined optimal concentration.

-

Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with 1 mL of cold FACS buffer by centrifugation at 300 x g for 5 minutes.

-

Viability Staining: If a fixable viability dye is not used, resuspend the cell pellet in 200-500 µL of FACS buffer containing a non-fixable viability dye just before analysis.

-

Data Acquisition: Acquire data on a flow cytometer. Collect a sufficient number of events for statistical analysis.

-

Data Analysis: Gate on the cell population of interest based on forward and side scatter properties. Exclude dead cells and doublets. Analyze the expression of IL-23R by comparing the fluorescence intensity of the anti-IL-23R stained sample to the isotype control.

Western Blot for Analysis of STAT3 Phosphorylation

This protocol outlines the detection of phosphorylated STAT3 (p-STAT3) in response to IL-23 stimulation.

Materials:

-

Cells expressing the IL-23 receptor (e.g., Th17 cells, Kit225 cell line)

-

Recombinant human IL-23

-

Cell culture medium

-

Ice-cold PBS

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Stimulation: Culture the cells to the desired density. Starve the cells of serum for a few hours if necessary to reduce basal signaling. Stimulate the cells with recombinant IL-23 at a predetermined concentration and time course (e.g., 10-100 ng/mL for 15-30 minutes). Include an unstimulated control.

-

Cell Lysis: After stimulation, place the culture dish on ice and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

-

Protein Extraction: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer and loading dye. Denature the samples by heating at 95-100°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-STAT3 primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 9. Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control like β-actin or GAPDH.

Co-Immunoprecipitation for IL-23 Receptor Complex Analysis

This protocol is for demonstrating the interaction between the IL-23R and IL-12Rβ1 subunits.

Materials:

-

Cells expressing both IL-23R and IL-12Rβ1

-

Mild Lysis Buffer (e.g., Triton X-100 based) with protease and phosphatase inhibitors

-

Anti-IL-23R antibody for immunoprecipitation

-

Control IgG

-

Protein A/G magnetic beads or agarose resin

-

Wash Buffer

-

Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)

-

Western blot reagents as described above

-

Anti-IL-12Rβ1 antibody for detection

Procedure:

-

Cell Lysis: Lyse the cells with a mild lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-IL-23R antibody or control IgG overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting as described in the previous protocol. Probe the membrane with an anti-IL-12Rβ1 antibody to detect its co-immunoprecipitation with IL-23R. An input control (a small fraction of the lysate before immunoprecipitation) should be run in parallel to confirm the presence of both proteins in the starting material.

Conclusion

The IL-23 receptor is a critical component of the immune system, playing a central role in the differentiation and function of Th17 cells and other immune cell types. Its heterodimeric composition and restricted expression profile make it a highly specific target for therapeutic intervention in a range of inflammatory and autoimmune diseases. A thorough understanding of its composition, binding kinetics, expression patterns, and signaling pathways, as detailed in this guide, is essential for the continued development of novel and effective therapies targeting the IL-23 axis. The provided experimental protocols offer a foundation for researchers to investigate the intricacies of IL-23 receptor biology.

References

- 1. Interleukin-23 receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structural activation of pro-inflammatory human cytokine IL-23 by cognate IL-23 receptor enables recruitment of the shared receptor IL-12Rβ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probing the binding of interleukin-23 to individual receptor components and the IL-23 heteromeric receptor complex in living cells using NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. IL-23 Receptor Regulation by Let-7f in Human CD4+ Memory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The IL-23R and Its Genetic Variants: A Hitherto Unforeseen Bridge Between the Immune System and Cancer Development [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. IL-23-IL-17 immune axis: Discovery, Mechanistic Understanding, and Clinical Testing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the IL-23 Signaling Pathway and its JAK-STAT Components

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the Interleukin-23 (IL-23) signaling pathway, with a specific focus on the Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins that form its core intracellular signaling cascade. IL-23 is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases, including psoriasis, inflammatory bowel disease, and psoriatic arthritis.[1] A thorough understanding of this pathway is critical for the development of targeted therapeutics.

Core Components and Pathway Activation

The IL-23 signaling cascade is initiated by the binding of the heterodimeric IL-23 cytokine to its cell surface receptor complex.

-

Ligand: IL-23 is composed of two subunits: p19 (IL-23A) and p40 (IL-12B). The p40 subunit is shared with IL-12.[2]

-

Receptor Complex: The functional high-affinity IL-23 receptor is also a heterodimer, consisting of the IL-12 receptor β1 (IL-12Rβ1) subunit and the IL-23-specific IL-23R subunit.[2][3]

-

Janus Kinases (JAKs): The intracellular domains of the receptor subunits are non-covalently associated with two members of the JAK family of tyrosine kinases: Tyrosine Kinase 2 (TYK2), which associates with IL-12Rβ1, and JAK2, which associates with IL-23R.[3][4] These kinases lack intrinsic enzymatic activity until the receptor is engaged.[1]

Upon IL-23 binding, the receptor subunits are brought into close proximity, leading to a conformational change that activates the associated JAKs.[5] This triggers a cascade of trans-phosphorylation events:

-

JAK2 and TYK2 phosphorylate each other.[1]

-

The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-23R subunit.[1][6] These phosphorylated tyrosines serve as docking sites for downstream signaling molecules.[1]

STAT Protein Activation and Nuclear Translocation

The primary downstream effectors of the activated JAKs in this pathway are STAT proteins, particularly STAT3.

-

Recruitment and Phosphorylation: STAT3 monomers, present in the cytoplasm, are recruited to the phosphorylated IL-23R docking sites via their Src Homology 2 (SH2) domains.[1][7] Once docked, the JAKs phosphorylate a critical tyrosine residue on STAT3 (Tyr705).[7][8] While STAT3 is the predominant STAT protein activated by IL-23, phosphorylation of STAT1, STAT4, and STAT5 can also occur to a lesser extent.[1][4][9]

-

Dimerization and Translocation: Phosphorylation induces a conformational change in STAT3, causing the monomers to dissociate from the receptor and form stable homo- or heterodimers (e.g., STAT3/STAT3, STAT3/STAT4).[1][9][10] This dimerization is mediated by reciprocal SH2 domain-phosphotyrosine interactions.[7]

-

Gene Transcription: The activated STAT dimers then translocate into the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1][3]

Key transcriptional targets of IL-23-activated STAT3 include genes essential for the differentiation and function of T helper 17 (Th17) cells, such as RORC (encoding the master transcription factor RORγt) and the genes for pro-inflammatory cytokines like IL17A, IL17F, and IL22.[3][11] This signaling cascade establishes a positive feedback loop, as STAT3 activation also upregulates the expression of the IL23R gene itself.[3]

References

- 1. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interleukin 23 - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Defining the functional binding sites of interleukin 12 receptor β1 and interleukin 23 receptor to Janus kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]

- 8. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Reactome | STAT3, STAT4 are phosphorylated by p-JAK2, p-TYK2 in IL23:IL23 receptor [reactome.org]

- 11. Frontiers | The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside [frontiersin.org]

Downstream Targets of IL-23 Signaling: A Technical Guide for Researchers

An In-depth Examination of the IL-23 Signaling Axis, Core Downstream Effectors, and Methodologies for Their Interrogation.

This technical guide provides a comprehensive overview of the downstream targets of Interleukin-23 (IL-23) signaling, tailored for researchers, scientists, and drug development professionals. IL-23 is a pivotal pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and chronic inflammatory diseases, including psoriasis, inflammatory bowel disease, and psoriatic arthritis. Understanding the intricate molecular cascade it initiates is critical for the development of targeted therapeutics. This document details the core signaling pathway, key transcriptional regulators, and the ultimate effector genes and proteins, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Core IL-23 Signaling Pathway

Interleukin-23 is a heterodimeric cytokine composed of a unique p19 subunit and a p40 subunit, the latter of which is shared with IL-12. The biological effects of IL-23 are mediated through its interaction with a heterodimeric cell surface receptor complex consisting of the IL-12 receptor beta 1 (IL-12Rβ1) subunit and the IL-23-specific receptor (IL-23R) subunit.[1] This receptor complex is predominantly expressed on activated memory T cells, natural killer (NK) cells, and innate lymphoid cells (ILCs).[1]

Upon ligand binding, the IL-23 receptor complex undergoes a conformational change that activates associated Janus kinases (JAKs), specifically JAK2 and Tyrosine Kinase 2 (TYK2).[2] These kinases auto-phosphorylate and then phosphorylate tyrosine residues on the cytoplasmic tail of the IL-23R subunit, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.

The primary downstream effector of this cascade is STAT3, which is recruited to the phosphorylated receptor, subsequently phosphorylated by JAK2 and TYK2, and then dimerizes. To a lesser extent, STAT4 can also be activated.[2] These activated STAT dimers translocate to the nucleus, where they function as transcription factors, binding to specific DNA sequences in the promoter regions of target genes to initiate their transcription.

A crucial target of STAT3 is the gene RORC, which encodes the master transcriptional regulator RORγt (RAR-related orphan receptor gamma t).[3] RORγt is essential for the differentiation and maintenance of Th17 cells, a subset of T helper cells that are the primary producers of IL-17. Furthermore, IL-23 signaling creates a positive feedback loop by upregulating the expression of its own receptor, IL23R, thereby amplifying its effects on target cells.[3]

Caption: Core IL-23 signaling cascade via the JAK/STAT pathway.

Key Downstream Transcription Factors and Target Genes

The activation of STAT3 is a central event that subsequently drives a transcriptional program defining the Th17 lineage. STAT3 directly binds to the promoter regions of numerous genes critical for Th17 differentiation and function.

Primary Transcription Factors:

-

RORγt (encoded by RORC): As the master regulator of Th17 cells, RORγt is essential for their development and the production of their signature cytokines. STAT3 directly induces the expression of RORC.[3]

-

STAT3: In a feed-forward mechanism, STAT3 can bind to its own promoter, suggesting a role in sustaining its own expression and activity.[4]

-

RORα: This nuclear receptor cooperates with RORγt to regulate a common set of Th17 genes, including IL17A and IL23R.[3]

-

BATF and IRF4: These transcription factors are also induced downstream of IL-23/STAT3 signaling and are critical for the expression of Th17-associated genes.[5]

Primary Target Genes: The ultimate outcome of IL-23 signaling is the production of a suite of pro-inflammatory cytokines that mediate its biological effects.

-

IL17A and IL17F: These are the hallmark cytokines of Th17 cells. Both RORγt and STAT3 directly bind to the promoter regions of these genes to drive their expression.[3][5][6]

-

IL22: This cytokine plays a crucial role in epithelial barrier function and tissue repair, but also contributes to inflammation in conditions like psoriasis.[3]

-

IL23R: Upregulation of the IL-23 receptor subunit by STAT3 enhances the cell's sensitivity to IL-23, creating a potent positive feedback loop that stabilizes the Th17 phenotype.[3][5]

-

CCL20: This chemokine is involved in the recruitment of other immune cells to sites of inflammation.[3]

-

CSF2 (encoding GM-CSF): Granulocyte-macrophage colony-stimulating factor is another key pro-inflammatory cytokine produced by pathogenic Th17 cells.[5]

Quantitative Data on Downstream Targets

The impact of IL-23 signaling on its downstream targets can be quantified at both the mRNA and protein levels. Below are representative data summarizing these effects.

Table 1: Representative Gene Expression Changes in Human Th17 Cells

This table summarizes RNA-sequencing data showing the regulation of key Th17-associated genes by the transcription factors RORγt and RORα, which are downstream of IL-23 signaling.

| Gene Symbol | Gene Name | Regulation by RORγt (siRNA knockdown) | Regulation by RORα (siRNA knockdown) | Function |

| IL17A | Interleukin 17A | Down-regulated | Down-regulated | Pro-inflammatory cytokine |

| IL17F | Interleukin 17F | Down-regulated | Down-regulated | Pro-inflammatory cytokine |

| IL23R | Interleukin 23 Receptor | Down-regulated | Down-regulated | Cytokine receptor, feedback loop |

| CCL20 | C-C Motif Chemokine Ligand 20 | Down-regulated | Down-regulated | Chemokine, immune cell recruitment |

| CCR6 | C-C Motif Chemokine Receptor 6 | Down-regulated | Down-regulated | Chemokine receptor for CCL20 |

| Data synthesized from studies profiling human CD4+ T cells under Th17 polarizing conditions.[3][7] |

Table 2: STAT3 and RORγt Binding at Key Gene Loci (ChIP-seq)

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) identifies the direct binding sites of transcription factors on a genome-wide scale.

| Target Gene | Transcription Factor | Binding Location | Significance |

| IL17A / IL17F | STAT3 | Promoter & Intergenic Enhancers | Direct transcriptional activation[5] |

| RORC | STAT3 | Promoter/Intronic Regions | Induction of the master regulator |

| IL23R | STAT3 | Promoter/Intronic Regions | Positive feedback amplification[5] |

| Il17a / Il17f | RORγt | Gene Loci | Direct transcriptional activation[8] |

| Il23r | RORγt | Gene Loci | Regulation of receptor expression[6] |

| This table represents a summary of findings from multiple ChIP-seq studies in human and mouse Th17 cells.[5][6][8] |

Table 3: IL-23-Induced Cytokine Secretion by T Cells

This table presents typical concentrations of key cytokines secreted by CD4+ T cells following in vitro stimulation with IL-23.

| Cytokine | Condition | Concentration (pg/mL) |

| IL-17A | Unstimulated | < 10 |

| IL-17A | + rhIL-23 (50 ng/mL) | 100 - 500+ |

| IL-17F | Unstimulated | < 5 |

| IL-17F | + rhIL-23 (50 ng/mL) | 50 - 200+ |

| IL-22 | Unstimulated | < 20 |

| IL-22 | + rhIL-23 (50 ng/mL) | 200 - 1000+ |

| Concentrations are representative and can vary based on cell type, donor, and specific culture conditions. Data compiled from in vitro stimulation studies.[5][9] |

Experimental Protocols and Workflows

Investigating the downstream targets of IL-23 requires a combination of advanced molecular and cellular biology techniques. Below are detailed methodologies for three core experimental approaches.

RNA-Sequencing (RNA-seq) for Gene Expression Profiling

RNA-seq provides a comprehensive, quantitative view of the transcriptome. This protocol outlines the key steps for analyzing gene expression changes in Th17 cells following IL-23 stimulation.

References

- 1. The paradigm of IL-23-independent production of IL-17F and IL-17A and their role in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of the IL-23 and IL-12 balance by Stat3 signaling in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RORγt and RORα signature genes in human Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utupub.fi [utupub.fi]

- 5. researchgate.net [researchgate.net]

- 6. Transcription factor RORα enforces stability of the Th17 cell effector program by binding to a Rorc cis-regulatory element - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Decoupling the role of RORγt in the differentiation and effector function of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical Significance of IL-23 Regulating IL-17A and/or IL-17F Positive Th17 Cells in Chronic Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

Interleukin-23 Producing Cell Types: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-23 (IL-23) is a heterodimeric pro-inflammatory cytokine pivotal in the pathogenesis of numerous autoimmune and chronic inflammatory diseases, including psoriasis, inflammatory bowel disease (IBD), and rheumatoid arthritis. Comprising the p19 and p40 subunits, the latter of which is shared with IL-12, IL-23 is a key regulator of the T helper 17 (Th17) cell lineage. Understanding the cellular sources of IL-23 is critical for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the primary cell types responsible for IL-23 production, quantitative data on their expression, detailed experimental protocols for their identification, and the core signaling pathways governing IL-23 synthesis.

Core IL-23 Producing Cell Populations

A diverse range of both immune and non-immune cells are capable of producing IL-23, with the specific cellular source often being context- and tissue-dependent.

Myeloid Cells: The Primary Producers

Myeloid-derived cells, particularly dendritic cells (DCs) and macrophages, are considered the most significant producers of IL-23.[1][2][3][4] These antigen-presenting cells (APCs) are strategically located in peripheral tissues where they act as sentinels of the immune system.[4] Upon encountering inflammatory stimuli or microbial products, they rapidly secrete IL-23.[1][2]

-

Dendritic Cells (DCs): Activated DCs are a major source of IL-23.[3][4][5] Different subsets of DCs, including conventional DCs (cDCs) and monocyte-derived DCs, have been shown to produce IL-23 in response to various stimuli.[2][6]

-

Macrophages: Macrophages, another key component of the innate immune system, are also potent producers of IL-23, especially in inflamed tissues.[1][4][7]

-

Monocytes: Circulating monocytes can differentiate into IL-23-producing macrophages and DCs upon migration into tissues.[1]

Other Immune Cell Sources

Beyond the dominant myeloid APCs, several other immune cell populations contribute to the IL-23 pool:

-

Neutrophils: These abundant innate immune cells have been identified as a source of IL-23 in certain inflammatory conditions.[1][7]

-

Innate Lymphoid Cells (ILCs): Specifically, type 3 ILCs (ILC3s) are known to produce IL-23, contributing to mucosal immunity.

-

γδ T Cells: This unconventional T cell subset can also secrete IL-23.

-

B Cells: B lymphocytes have been shown to produce IL-23 following B cell receptor signaling.

Non-Immune Cell Contributions

An important and often underappreciated aspect of IL-23 biology is its production by non-hematopoietic cells, which can play a crucial role in localized inflammation:

-

Keratinocytes: In the skin, keratinocytes are a significant source of IL-23, particularly in the context of psoriasis.[1][4][5][8][9] Their production of IL-23 is elevated in psoriatic lesions compared to healthy skin.[1][4][9]

-

Epithelial Cells: Intestinal and respiratory epithelial cells can produce IL-23 in response to mucosal damage or microbial stimuli, contributing to diseases like IBD and asthma.[7][10][11]

-

Synoviocytes: In the context of rheumatoid arthritis, fibroblast-like synoviocytes within the inflamed joint can secrete IL-23.[12]

Quantitative Analysis of IL-23 Production

The quantity of IL-23 produced varies significantly depending on the cell type, stimulus, and local microenvironment. The following table summarizes available quantitative data on IL-23 production.

| Cell Type | Stimulus | IL-23 Concentration | Experimental System | Reference |

| Human THP-1 cells (monocytic) | DMSO and LPS | 346 pg/mL | Cell Culture Supernatant (ELISA) | [13] |

| Human THP-1 cells (monocytic) | IFN-γ and LPS | 834 pg/mL | Cell Culture Supernatant (ELISA) | [13] |

| Murine Dendritic Cells (aged) | LPS + R848 | ~40-fold increase compared to young | Cell Culture Supernatant (ELISA) | [14] |

| Human Keratinocytes (psoriatic lesions) | - | Significantly higher than normal skin | Immunohistochemistry | [1] |

| Human Dendritic Cells | CD40L | IL-23 secretion induced | In vitro co-culture | [15] |

Signaling Pathways Regulating IL-23 Production

The production of IL-23 is tightly regulated by a network of signaling pathways initiated by the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).

Toll-Like Receptor (TLR) Signaling

TLRs are a class of pattern recognition receptors that recognize conserved microbial components. Several TLRs are implicated in inducing IL-23 expression.

Caption: TLR signaling pathways leading to IL-23 p19 gene transcription.

NOD-Like Receptor (NLR) Signaling

NLRs are cytosolic sensors of intracellular PAMPs and DAMPs. NOD1 and NOD2 can synergize with TLRs to enhance IL-23 production.

Caption: NOD-like receptor signaling pathway inducing IL-23 production.

Dectin-1 Signaling

Dectin-1 is a C-type lectin receptor that recognizes β-glucans from fungi. It can independently or in collaboration with TLRs induce IL-23.

Caption: Dectin-1 signaling pathway for IL-23 induction.

JAK-STAT Pathway

While not directly inducing IL-23 production, the JAK-STAT pathway is crucial for mediating the effects of cytokines that can regulate IL-23 expression and is the primary signaling cascade downstream of the IL-23 receptor in target cells.

Caption: IL-23 receptor signaling via the JAK-STAT pathway.

Experimental Protocols for IL-23 Detection

Accurate detection and quantification of IL-23 are essential for research and drug development. Below are detailed methodologies for key experimental techniques.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-23 Quantification

ELISA is a widely used method for quantifying secreted IL-23 in biological fluids.

Caption: Workflow for a sandwich ELISA to quantify IL-23.

Detailed Methodology:

-

Coating: Dilute the capture antibody against human IL-23 in a coating buffer (e.g., PBS) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

-

Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

-

Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step as in step 2.

-

Sample and Standard Incubation: Prepare serial dilutions of the IL-23 standard. Add 100 µL of standards and samples (e.g., cell culture supernatants, serum) to the appropriate wells. Incubate for 2 hours at room temperature.[16]

-

Washing: Repeat the wash step as in step 2.

-

Detection Antibody: Add 100 µL of biotinylated detection antibody against human IL-23, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.[16][17]

-

Washing: Repeat the wash step as in step 2.

-

Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate, diluted in blocking buffer, to each well. Incubate for 30 minutes at room temperature in the dark.

-

Washing: Repeat the wash step as in step 2.

-

Substrate Development: Add 100 µL of TMB substrate solution to each well.[16][17] Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

-

Stopping Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

-

Reading: Measure the optical density at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of IL-23 in the samples.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

ICS allows for the identification and quantification of IL-23-producing cells within a heterogeneous population.

Caption: Workflow for intracellular cytokine staining of IL-23.

Detailed Methodology:

-

Cell Stimulation: Culture cells in the presence of a stimulant (e.g., PMA and ionomycin, or LPS) for 4-6 hours. For the final 2-4 hours, add a protein transport inhibitor such as Brefeldin A or Monensin to trap cytokines intracellularly.[18][19][20]

-

Surface Staining: Harvest the cells and wash with staining buffer (e.g., PBS with 2% FBS). Resuspend the cells in the staining buffer containing fluorescently-conjugated antibodies against cell surface markers to identify the cell population of interest. Incubate for 20-30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with staining buffer.

-

Fixation: Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde in PBS) and incubate for 20 minutes at room temperature in the dark.

-

Permeabilization: Wash the cells with permeabilization buffer (e.g., staining buffer containing 0.1-0.5% saponin). Resuspend the cells in permeabilization buffer.

-

Intracellular Staining: Add the fluorescently-conjugated anti-IL-23 antibody to the permeabilized cells. Incubate for 30 minutes at room temperature in the dark.

-

Washing: Wash the cells twice with permeabilization buffer, followed by one wash with staining buffer.

-

Acquisition: Resuspend the cells in staining buffer and acquire the data on a flow cytometer.

-

Analysis: Analyze the data using appropriate software to identify and quantify the percentage of IL-23-positive cells within the gated cell populations.

Immunohistochemistry (IHC) for IL-23 Detection in Tissues

IHC is used to visualize the expression and localization of IL-23 within tissue sections.

References

- 1. In vitro and in situ expression of IL-23 by keratinocytes in healthy skin and psoriasis lesions: enhanced expression in psoriatic skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TLR8 and NOD signaling synergistically induce the production of IL-1β and IL-23 in monocyte-derived DCs and enhance the expression of the feedback inhibitor SOCS2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pathophysiology of Psoriasis: Recent Advances on IL-23 and Th17 Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Comparative Analysis of Single-Cell Transcriptome Data Reveals a Novel Role of Keratinocyte-Derived IL-23 in Psoriasis [frontiersin.org]

- 6. pnas.org [pnas.org]

- 7. Interleukin-23 in the Pathogenesis of Inflammatory Bowel Disease and Implications for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. anilocus.com [anilocus.com]

- 9. mdpi.com [mdpi.com]

- 10. IL-12 and IL-23 pathway inhibition in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Reciprocal regulation of IL-23 and IL-12 following co-activation of Dectin-1 and TLR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human IL-23 ELISA Kit, colorimetric, 90-min ELISA (ab221837) | Abcam [abcam.com]

- 14. Prostaglandin E2-dependent IL-23 production in aged murine dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cutting Edge: Quantitative Determination of CD40L Threshold for IL-12 and IL-23 Production from Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ibl-international.com [ibl-international.com]

- 17. stemcell.com [stemcell.com]

- 18. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 19. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 20. Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of Interleukin-23 in Immune Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-23 (IL-23) is a heterodimeric cytokine that has emerged as a central regulator of immune homeostasis and a key driver of chronic inflammation. Composed of a unique p19 subunit and a p40 subunit shared with IL-12, IL-23 is critical for the maintenance and expansion of T helper 17 (Th17) cells, a distinct lineage of T cells implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of the physiological role of IL-23, detailing its signaling pathways, cellular sources and targets, and its delicate balance in maintaining immunity versus promoting pathology. We present quantitative data on IL-23 expression in health and disease, detailed experimental protocols for its study, and visual representations of its complex signaling networks to serve as a comprehensive resource for researchers and professionals in the field of immunology and drug development.

Introduction to IL-23

Interleukin-23 is a member of the IL-12 family of cytokines, playing a pivotal role in the orchestration of inflammatory responses.[1][2] It is a heterodimer composed of two disulfide-linked subunits: the p19 subunit, which is unique to IL-23, and the p40 subunit, which it shares with IL-12.[2][3] This structural similarity to IL-12 initially led to some confusion regarding their respective roles, but it is now clear that IL-23 has distinct functions, primarily centered on the potentiation of the IL-17-producing Th17 cell axis.[1][2]

Under physiological conditions, IL-23 is essential for host defense against certain extracellular bacteria and fungi at mucosal surfaces.[4][5] However, its dysregulation and overproduction are strongly associated with the pathogenesis of a range of immune-mediated inflammatory diseases, including psoriasis, inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and multiple sclerosis (MS).[1][2][3][6] This dual role underscores the importance of tightly controlled IL-23 expression and signaling for the maintenance of immune homeostasis.

Cellular Sources and Targets of IL-23

The production of IL-23 is predominantly carried out by activated antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, in response to microbial products and other inflammatory stimuli.[2][3] Non-immune cells, like keratinocytes and synoviocytes, can also secrete IL-23.[7]

The primary targets of IL-23 are cells that express the IL-23 receptor (IL-23R) complex. This receptor is composed of the IL-12Rβ1 subunit (shared with the IL-12 receptor) and the unique IL-23R subunit.[3] Key immune cell populations that express the IL-23R and are responsive to IL-23 signaling include:

-

T helper 17 (Th17) cells: IL-23 is crucial for the stabilization, expansion, and effector function of this T cell subset.[2]

-

Innate lymphoid cells (ILCs), particularly ILC3s: These cells are important sources of IL-17 and IL-22 at mucosal surfaces and respond to IL-23.

-

γδ T cells: A subset of these T cells can produce IL-17 in an IL-23-dependent manner.

-

Natural Killer (NK) cells and NKT cells: These innate and innate-like lymphocytes can also be influenced by IL-23 signaling.

-

Monocytes and Macrophages: IL-23 can act on these cells, creating a potential positive feedback loop in inflammation.[1]

The IL-23 Signaling Pathway

The binding of IL-23 to its receptor complex initiates a downstream signaling cascade that is critical for its biological effects. The canonical IL-23 signaling pathway proceeds as follows:

-

Receptor Binding and Dimerization: IL-23 binds to the heterodimeric IL-23R, bringing the intracellular domains of IL-12Rβ1 and IL-23R into close proximity.

-

JAK Kinase Activation: This receptor engagement leads to the activation of Janus kinases (JAKs) associated with the receptor chains. Specifically, Tyrosine kinase 2 (Tyk2) is associated with IL-12Rβ1, and JAK2 is associated with IL-23R.

-

STAT Protein Phosphorylation and Dimerization: The activated JAKs phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptor chains, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. IL-23 signaling primarily activates STAT3, with some involvement of STAT4.[1]

-

Nuclear Translocation and Gene Transcription: Phosphorylated STAT3 proteins form homodimers and translocate to the nucleus, where they act as transcription factors. STAT3 binds to specific DNA sequences in the promoter regions of target genes, leading to their transcription.

-

Effector Cytokine Production: Key target genes of STAT3 in the context of IL-23 signaling include those encoding for the pro-inflammatory cytokines IL-17A, IL-17F, and IL-22, as well as the transcription factor RORγt, which is the master regulator of Th17 cell differentiation.

Caption: IL-23 signaling cascade.

Role in Th17 Cell Biology

While TGF-β and IL-6 are crucial for the initial differentiation of naive CD4+ T cells into Th17 cells, IL-23 is indispensable for their subsequent survival, proliferation, and acquisition of a pathogenic phenotype.[2] IL-23 does not initiate Th17 differentiation but rather acts on committed Th17 precursors and effector Th17 cells.[8]

The influence of IL-23 on Th17 cells is multifaceted:

-

Stabilization of the Th17 Phenotype: IL-23 signaling reinforces the expression of RORγt, the master transcription factor for Th17 cells, thereby stabilizing their lineage commitment.

-

Expansion of Th17 Populations: IL-23 promotes the proliferation and survival of Th17 cells, leading to an expansion of this cell population at sites of inflammation.

-

Induction of Effector Cytokines: IL-23 potently stimulates Th17 cells to produce their signature pro-inflammatory cytokines, including IL-17A, IL-17F, IL-21, and IL-22. These cytokines, in turn, act on various stromal and epithelial cells to amplify the inflammatory response, recruit neutrophils, and promote tissue remodeling.

-

Pathogenicity: IL-23 is considered a key factor in driving the pathogenic potential of Th17 cells, contributing to their ability to induce tissue damage in autoimmune settings.

Caption: IL-23 in Th17 cell development.

Quantitative Data on IL-23 in Health and Disease

Elevated levels of IL-23 are a hallmark of several autoimmune and inflammatory diseases. The following tables summarize representative quantitative data from the literature.

Table 1: Serum IL-23 Levels in Inflammatory Bowel Disease (IBD)

| Condition | Patient Group | Mean/Median IL-23 Level (pg/mL) | Control Group | Mean/Median IL-23 Level (pg/mL) | Reference |

| Crohn's Disease (CD) | CD Patients | 937.4 (median) | Healthy Controls | 371.5 (median) | [1] |

| Ulcerative Colitis (UC) | UC Patients | 1167 (median) | Healthy Controls | 484.8 (median) | [1] |

| Ulcerative Colitis (UC) | UC Patients | 347.5 ± 130.8 (mean ± SD) | Healthy Controls | 233.5 ± 86.3 (mean ± SD) | [9] |

| Severe CD | CD Patients | Significantly elevated vs. mild/moderate | Mild/Moderate CD | - | [1] |

| Severe UC | UC Patients | 399.3 ± 163.8 (mean ± SD) | Mild UC | 296.2 ± 51.2 (mean ± SD) | [9] |

Table 2: IL-23 in Psoriasis

| Sample Type | Patient Group | Finding | Control Group | Finding | Reference |

| Skin Lesions | Psoriasis Patients | Significantly elevated p19 and p40 mRNA | Non-lesional Skin | Lower mRNA levels | [10][11] |

| Skin Lesions | Psoriasis Patients | Increased IL-23 protein expression | Healthy Skin | Lower protein expression | [10] |

| Serum | Psoriasis Patients | Notably raised IL-23 levels | Healthy Controls | Lower levels | [12] |

Table 3: IL-23 in Rheumatoid Arthritis (RA)

| Sample Type | Patient Group | Finding | Control Group | Finding | Reference |

| Serum | RA Patients | Significantly elevated IL-23 levels | Healthy Controls | Lower levels | [13][14] |

| Synovial Fluid | RA Patients | Higher IL-23p19 levels | Osteoarthritis (OA) Patients | Lower levels | [13][14] |

| Serum & Synovial Fluid | RA Patients | IL-23 levels correlated with IL-17, IL-1β, and TNF-α | - | - | [6] |

Key Experimental Protocols

This section provides detailed methodologies for cornerstone experiments used to investigate the physiological role of IL-23.

In Vitro Differentiation of Human Th17 Cells

This protocol describes the differentiation of naive human CD4+ T cells into IL-17-producing Th17 cells, a process critically supported by IL-23.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

CD4+ T Cell Isolation Kit

-

96-well tissue culture plates

-

Anti-human CD3 antibody

-

Anti-human CD28 antibody

-

Recombinant human IL-1β

-

Recombinant human IL-6

-

Recombinant human TGF-β1

-

Recombinant human IL-23

-

Anti-human IL-4 neutralizing antibody

-

Anti-human IFN-γ neutralizing antibody

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)

-

PMA (Phorbol 12-myristate 13-acetate)

-

Ionomycin

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

Procedure:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Purify naive CD4+ T cells from PBMCs using a negative selection cell isolation kit.

-

Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-10 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash the plate with PBS before use.

-

Seed the purified naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the anti-CD3-coated plate.

-

Add soluble anti-human CD28 antibody (1 µg/mL) to the culture.

-

To induce Th17 differentiation, add the following cytokine cocktail to the complete RPMI medium:

-

hIL-1β (10 ng/mL)

-

hIL-6 (10 ng/mL)

-

hTGF-β1 (1-10 ng/mL)

-

hIL-23 (10 ng/mL)

-

Anti-hIL-4 (10 µg/mL)

-

Anti-hIFN-γ (10 µg/mL)

-

-

Incubate the cells at 37°C in a 5% CO2 incubator for 3-5 days.

-

For intracellular cytokine analysis, restimulate the cells for the final 4-6 hours of culture with PMA (20-50 ng/mL), Ionomycin (1 µg/mL), and a protein transport inhibitor.

-

Harvest the cells for analysis by flow cytometry (intracellular cytokine staining for IL-17) or collect the supernatant for cytokine measurement by ELISA.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-23 Quantification

This protocol outlines the steps for a sandwich ELISA to measure IL-23 concentrations in biological samples like serum, plasma, or cell culture supernatants.

Materials:

-

IL-23 ELISA kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate solution)

-

96-well ELISA plate

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (as provided in the kit or 1% BSA in PBS)

-

Stop solution (e.g., 2 N H2SO4)

-

Microplate reader

Procedure:

-

Coat a 96-well plate with the IL-23 capture antibody overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with assay diluent for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Prepare a standard curve by serially diluting the recombinant IL-23 standard.

-

Add 100 µL of standards and samples (diluted as necessary) to the wells in duplicate. Incubate for 2 hours at room temperature.

-

Wash the plate three times.

-

Add 100 µL of the biotinylated IL-23 detection antibody to each well. Incubate for 1 hour at room temperature.

-

Wash the plate three times.

-

Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.

-

Wash the plate five times.

-

Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Add 50 µL of stop solution to each well to stop the reaction.

-

Read the absorbance at 450 nm on a microplate reader.

-

Calculate the IL-23 concentration in the samples by interpolating from the standard curve.[15][16][17]

Caption: Workflow for IL-23 ELISA.

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

EAE is a widely used animal model for studying T cell-mediated autoimmune diseases of the central nervous system, such as multiple sclerosis. IL-23 is a critical cytokine for the induction and progression of EAE.

Materials:

-

Female C57BL/6 mice (8-12 weeks old)

-

Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis Toxin (PTX)

-

Sterile PBS

-

Syringes and needles

Procedure:

-

Immunization (Day 0):

-

Prepare an emulsion of MOG35-55 in CFA. A common ratio is 1:1.

-

Anesthetize the mice.

-

Subcutaneously inject 100-200 µL of the MOG35-55/CFA emulsion, typically split over two sites on the flank. The final dose of MOG35-55 is usually 100-200 µg per mouse.

-

Administer PTX (100-200 ng) intraperitoneally (i.p.) in PBS.

-

-

Second PTX Injection (Day 2):

-

Administer a second i.p. injection of PTX (100-200 ng).

-

-

Clinical Scoring:

-

Beginning around day 7 post-immunization, monitor the mice daily for clinical signs of EAE.

-

Use a standard scoring system, for example:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Partial hind limb paralysis

-

4: Complete hind limb paralysis

-

5: Moribund state

-

-

-

Tissue Collection and Analysis:

Intracellular Cytokine Staining for IL-17 by Flow Cytometry

This protocol allows for the identification and quantification of IL-17-producing cells within a mixed cell population.

Materials:

-

Stimulated cell suspension (from in vitro or ex vivo samples)

-

Cell Staining Buffer (e.g., PBS with 2% FBS)

-

Fixable Viability Dye

-

Antibodies for surface markers (e.g., anti-CD4)

-

Fixation/Permeabilization Buffer Kit

-

Anti-IL-17 antibody

-

Flow cytometer

Procedure:

-

Cell Surface Staining:

-

Wash the stimulated cells with Cell Staining Buffer.

-

Stain with a fixable viability dye to exclude dead cells from the analysis.

-

Incubate the cells with fluorescently conjugated antibodies against surface markers (e.g., anti-CD4) for 20-30 minutes at 4°C in the dark.

-

Wash the cells twice with Cell Staining Buffer.

-

-

Fixation and Permeabilization:

-

Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.

-

Wash the cells once with permeabilization buffer.

-

-

Intracellular Staining:

-

Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorescently conjugated anti-IL-17 antibody.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells twice with permeabilization buffer.

-

-

Acquisition and Analysis:

-

Resuspend the cells in Cell Staining Buffer for flow cytometry analysis.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software, gating on live, single cells, then on the cell population of interest (e.g., CD4+ T cells), and finally quantifying the percentage of IL-17-positive cells.[4][5][7]

-

Conclusion and Future Directions

Interleukin-23 stands as a master regulator in the complex interplay of immune homeostasis and inflammation. Its central role in promoting the Th17 axis has solidified its position as a key pathogenic driver in a multitude of autoimmune diseases. The success of therapeutic strategies targeting the IL-23/IL-17 pathway in the clinic is a testament to the importance of understanding its fundamental biology.

Future research will likely focus on several key areas:

-

Dissecting the heterogeneity of IL-23-responsive cells: A deeper understanding of the different cell types that respond to IL-23 and their specific contributions to various diseases will be crucial for developing more targeted therapies.

-

Investigating the regulation of IL-23 production: Elucidating the precise molecular mechanisms that control IL-23 expression in different tissues and disease contexts may reveal novel therapeutic targets.

-

Exploring non-canonical IL-23 signaling: While the JAK-STAT pathway is the primary signaling cascade, investigating alternative or context-dependent signaling pathways may provide new insights into IL-23 function.

-

Personalized medicine approaches: Identifying biomarkers that can predict patient responses to anti-IL-23 therapies will be essential for optimizing treatment strategies.

This technical guide provides a solid foundation for researchers and drug development professionals to delve into the intricate world of IL-23 biology. A continued and thorough investigation of this pivotal cytokine will undoubtedly pave the way for innovative and more effective treatments for a wide range of debilitating inflammatory disorders.

References

- 1. Serum Interleukin (IL)-23 and IL-17 Profile in Inflammatory Bowel Disease (IBD) Patients Could Differentiate between Severe and Non-Severe Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. mdpi.com [mdpi.com]

- 4. anilocus.com [anilocus.com]

- 5. biocompare.com [biocompare.com]

- 6. Interleukin-23: as a drug target for autoimmune inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 8. Synergy of IL-23 and Th17 Cytokines: New Light on Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The relation between the level of interleukin-23 with duration and severity of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pathophysiology of Psoriasis: Recent Advances on IL-23 and Th17 Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. skintherapyletter.com [skintherapyletter.com]

- 12. medpulse.in [medpulse.in]

- 13. mdpi.com [mdpi.com]

- 14. IL-23 orchestrating immune cell activation in arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cloud-clone.com [cloud-clone.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. protocols.io [protocols.io]

- 18. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]

- 21. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Interleukin-23 in the Differentiation and Stabilization of Th17 Cells

For Researchers, Scientists, and Drug Development Professionals